![molecular formula C15H21N3O2S2 B6517639 3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-26-6](/img/structure/B6517639.png)
3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- “MLS001237833” exhibits promising anticancer properties. Researchers are investigating its effects on cancer cell growth, apoptosis (programmed cell death), and inhibition of tumor progression. The compound’s mechanism of action may involve interfering with specific cellular pathways related to cancer development .
- Inflammation plays a crucial role in various diseases. “MLS001237833” has shown anti-inflammatory effects in preclinical studies. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. “MLS001237833” has demonstrated neuroprotective properties in animal models. Scientists are investigating its ability to prevent or slow down neurodegeneration and enhance cognitive function .
- Viral infections remain a global health challenge. Preliminary studies suggest that “MLS001237833” may have antiviral activity against certain viruses. Researchers are exploring its potential as a novel antiviral agent, particularly against RNA viruses .
- Cardiovascular diseases, including hypertension and atherosclerosis, are major health concerns. “MLS001237833” has been studied for its effects on blood vessels, endothelial function, and lipid metabolism. Researchers aim to uncover its role in preventing or managing cardiovascular conditions .
- Metabolic disorders like diabetes and obesity are associated with dysregulated metabolic pathways. “MLS001237833” has shown promise in modulating glucose metabolism and lipid homeostasis. Ongoing research investigates its potential as a therapeutic agent for metabolic syndrome .
Anticancer Potential
Anti-Inflammatory Activity
Neuroprotective Effects
Antiviral Activity
Cardiovascular Applications
Metabolic Disorders
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-18-14(20)13-11(6-9-21-13)16-15(18)22-10-12(19)17-7-4-3-5-8-17/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYPVMXOUCZBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
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